molecular formula C3H2BrNS B1276463 4-Bromoisothiazole CAS No. 24340-77-0

4-Bromoisothiazole

Cat. No.: B1276463
CAS No.: 24340-77-0
M. Wt: 164.03 g/mol
InChI Key: XAGKUQWKQVTDSK-UHFFFAOYSA-N
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Description

4-Bromoisothiazole is a heterocyclic organic compound with the molecular formula C3H2BrNS. It is characterized by the presence of a bromine atom attached to the fourth position of an isothiazole ring. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions: 4-Bromoisothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isothiazoles and other heterocyclic compounds with potential biological activity .

Mechanism of Action

The mechanism of action of 4-Bromoisothiazole involves its interaction with various molecular targets and pathways. It can act as a ligand for metal complexes, facilitating catalytic reactions. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial and cytotoxic effects .

Comparison with Similar Compounds

4-Bromoisothiazole can be compared with other similar compounds such as:

This compound stands out due to its specific substitution pattern and the unique reactivity of the isothiazole ring, making it a valuable compound in various fields of research and industry.

Biological Activity

4-Bromoisothiazole, a heterocyclic compound with the molecular formula C3H2BrNS, is part of the isothiazole family and has garnered significant attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Overview of this compound

This compound is characterized by a bromine atom at the fourth position of the isothiazole ring. Its unique structure contributes to its potential applications in pharmaceuticals and agrochemicals. The compound has been investigated for various biological properties, including antimicrobial, antifungal, antiviral, and anticancer activities.

Target Interactions

This compound interacts with several biological targets:

  • Histone Acetyltransferases (HATs) : It inhibits the activity of HATs such as Tip60 and p300, which play critical roles in gene expression regulation. This inhibition occurs through binding to the active sites of these enzymes, preventing histone acetylation and altering chromatin dynamics.
  • Cellular Proliferation : The compound has demonstrated cytotoxic effects on cancer cells, particularly prostate cancer cell lines. It induces apoptosis by activating caspase pathways (caspase 3 and caspase 9), leading to decreased cell viability .

Biochemical Pathways

The compound's effects on cellular processes include:

  • Inhibition of Enzyme Activity : Prolonged exposure to this compound leads to sustained inhibition of enzyme activity and persistent changes in gene expression patterns.
  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Aspergillus fumigatus), with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL for certain derivatives .

Antimicrobial Properties

A study evaluating the antimicrobial activity of this compound derivatives found that compounds substituted with specific moieties exhibited enhanced activity against both bacterial and fungal strains. The best antibacterial activity was noted among derivatives with methylthio or salicylamide substitutions .

Cytotoxic Effects

In vitro studies have shown that this compound significantly inhibits the proliferation of prostate cancer cells. The compound's ability to induce apoptosis highlights its potential as a therapeutic agent in cancer treatment .

Case Study 1: Antimicrobial Efficacy

In a comparative study, researchers synthesized several thiazole derivatives, including those based on this compound. The derivatives were tested against multiple pathogens. The results indicated that specific substitutions led to MIC values as low as 1.0 µM against Mycobacterium tuberculosis and Streptococcus pneumoniae, establishing a correlation between structural modifications and enhanced biological activity .

Case Study 2: Cancer Cell Line Studies

A series of experiments focused on prostate cancer cell lines revealed that treatment with this compound resulted in significant apoptosis induction. Flow cytometry analysis showed an increase in early apoptotic cells after treatment, confirming the compound's potential as an anticancer agent .

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
Thiazole Five-membered ringAntimicrobial, anticancer
Isothiazole Isomer of thiazoleAntifungal, antiviral
This compound Substituted isothiazoleAntimicrobial, cytotoxic

This table illustrates how this compound stands out due to its specific substitution pattern that enhances its reactivity and biological properties compared to related compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-Bromoisothiazole derivatives, and how do solvent choice and reaction duration affect yield optimization?

Answer: The synthesis of this compound derivatives typically involves refluxing precursor compounds (e.g., substituted hydrazides) in polar aprotic solvents like DMSO under controlled conditions. Optimizing reflux duration (e.g., 18 hours) and solvent selection can improve yields up to 65% by ensuring complete cyclization and minimizing side reactions . Post-reaction steps such as reduced-pressure distillation and crystallization in water-ethanol mixtures are critical for product isolation .

Q. What safety measures and first-aid protocols are mandatory when handling this compound in laboratory settings?

Answer: Researchers must use chemical-resistant gloves (inspected prior to use), full-body protective suits, and respiratory equipment when handling this compound. Immediate measures for exposure include rinsing eyes with water for 15 minutes and washing skin with soap and water. Contaminated gloves should be disposed of following laboratory safety protocols .

Advanced Research Questions

Q. How do X-ray crystallography and computational modeling resolve structural ambiguities in this compound-based heterocycles?

Answer: Single-crystal X-ray diffraction analyses reveal bond length variations (e.g., S1–C9 = 1.734 Å vs. S1–C10 = 1.757 Å) and dihedral angles between aromatic rings, which inform resonance effects and molecular stability. Intermolecular interactions such as C–H⋯N hydrogen bonds and π-π stacking (centroid distances ~3.492 Å) are quantified to explain crystalline packing behavior .

Q. What systematic approaches address contradictions in reported synthetic yields for this compound derivatives across literature studies?

Answer: Methodological discrepancies can be resolved by standardizing reaction parameters (e.g., molar ratios, catalyst loading) and employing design-of-experiment (DoE) frameworks. Comparative studies using spectroscopic validation (e.g., NMR, IR) and reproducibility checks under inert atmospheres help identify critical variables like moisture sensitivity or oxygen interference .

Q. How can regioselective bromination of isothiazole precursors be achieved using N-bromosuccinimide (NBS)?

Answer: NBS in acetonitrile at 0–5°C selectively brominates the C5 position of imidazothiadiazole scaffolds. Stoichiometric control (1.1 equiv NBS) and reaction monitoring via TLC prevent over-bromination. Post-reaction purification through column chromatography isolates the desired mono-brominated product with >90% purity .

Q. What strategies enhance the bioactivity of this compound hybrids via rational structural modifications?

Answer: Incorporating electron-withdrawing groups (e.g., -Br, -NO2) at the 4-position and coupling with thiazole-triazole pharmacophores via click chemistry improves antimicrobial potency. Activity correlations are established through SAR studies and molecular docking against target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How do intermolecular forces in this compound crystals influence their physicochemical stability and solubility profiles?

Answer: Hydrogen bonding networks (e.g., C8–H8⋯N1 chains) and π-π interactions between aromatic systems reduce solubility in polar solvents but enhance thermal stability. Solubility can be modulated by introducing hydrophilic substituents (e.g., -OH, -NH2) without disrupting critical packing motifs .

Q. What analytical workflows ensure batch-to-batch consistency in this compound synthesis for preclinical studies?

Answer: Rigorous quality control involves HPLC purity checks (>97%), elemental analysis (C, H, N ±0.3%), and spectral fingerprint matching (1H/13C NMR, FT-IR). Batch records must document solvent lot numbers, drying times, and catalyst recycling protocols to meet GLP standards .

Q. Methodological Notes

  • Synthesis Optimization : Prioritize inert reaction conditions (argon/nitrogen atmosphere) to avoid oxidation side products .
  • Data Validation : Use dual detection methods (e.g., LC-MS alongside NMR) to confirm compound identity when literature data is conflicting .
  • Safety Compliance : Regularly update risk assessments based on updated SDS guidelines for brominated heterocycles .

Properties

IUPAC Name

4-bromo-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNS/c4-3-1-5-6-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGKUQWKQVTDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409450
Record name 4-BROMOISOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24340-77-0
Record name 4-BROMOISOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-isothiazole
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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